molecular formula C149H226N40O46 B1495550 (4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid CAS No. 215777-46-1

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B1495550
CAS No.: 215777-46-1
M. Wt: 3313.6 g/mol
InChI Key: XUXKBVVEGAWKKB-MGCPLMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H226N40O46/c1-16-76(10)119(146(233)166-79(13)125(212)174-103(59-85-62-159-90-35-24-23-34-88(85)90)135(222)176-99(55-73(4)5)136(223)186-117(74(6)7)144(231)173-92(36-25-27-51-150)127(214)160-64-110(198)167-91(122(154)209)38-29-53-158-149(155)156)188-137(224)101(56-82-30-19-17-20-31-82)177-132(219)97(46-50-115(205)206)172-131(218)93(37-26-28-52-151)169-124(211)78(12)164-123(210)77(11)165-130(217)96(43-47-109(153)197)168-111(199)65-161-128(215)94(44-48-113(201)202)170-133(220)98(54-72(2)3)175-134(221)100(58-84-39-41-87(196)42-40-84)178-141(228)106(68-191)182-143(230)108(70-193)183-145(232)118(75(8)9)187-139(226)104(61-116(207)208)179-142(229)107(69-192)184-148(235)121(81(15)195)189-138(225)102(57-83-32-21-18-22-33-83)180-147(234)120(80(14)194)185-112(200)66-162-129(216)95(45-49-114(203)204)171-140(227)105(67-190)181-126(213)89(152)60-86-63-157-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-108,117-121,159,190-196H,16,25-29,36-38,43-61,64-70,150-152H2,1-15H3,(H2,153,197)(H2,154,209)(H,157,163)(H,160,214)(H,161,215)(H,162,216)(H,164,210)(H,165,217)(H,166,233)(H,167,198)(H,168,199)(H,169,211)(H,170,220)(H,171,227)(H,172,218)(H,173,231)(H,174,212)(H,175,221)(H,176,222)(H,177,219)(H,178,228)(H,179,229)(H,180,234)(H,181,213)(H,182,230)(H,183,232)(H,184,235)(H,185,200)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,155,156,158)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXKBVVEGAWKKB-MGCPLMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H226N40O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3313.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Principle and Process

  • SPPS involves anchoring the C-terminal amino acid of the peptide to an insoluble polymer resin.
  • Amino acids, protected at their reactive groups (mainly the amino group), are added stepwise from the C-terminus to the N-terminus.
  • Each coupling cycle includes:
    • Deprotection of the amino terminus of the growing chain.
    • Activation and coupling of the next protected amino acid.
  • After chain elongation, the peptide is cleaved from the resin and side-chain protecting groups are removed.

Protecting Groups and Coupling Reagents

  • Amino acid protection typically uses Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminus.
  • Side chains are protected by groups stable under basic conditions but removable under acidic cleavage.
  • Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure or alternatives like HBTU/HATU are used to promote peptide bond formation efficiently.
  • Cleavage from the resin and deprotection are commonly done using trifluoroacetic acid (TFA) mixtures with scavengers like triisopropylsilane (TIS).

Advantages for Complex Peptides

  • SPPS allows for high purity and yield even for long peptides.
  • Automation is feasible, enabling large-scale synthesis.
  • Side reactions are minimized by the use of protecting groups and controlled reaction conditions.

Stereochemical Control in Peptide Synthesis

Given the compound’s multiple stereocenters (notably (2S), (3R), etc.), maintaining stereochemical integrity is critical.

Use of Enantiomerically Pure Amino Acids

  • All amino acids used are stereochemically pure, typically (L)-amino acids for biological peptides.
  • The stereochemistry is preserved during coupling by mild reaction conditions.

Stereoselective Synthesis of Non-Standard Residues

  • For unusual amino acid derivatives or modifications (e.g., hydroxylations, methylations), stereoselective synthetic routes are employed prior to incorporation.
  • Techniques such as Evans asymmetric alkylation , Sharpless asymmetric epoxidation , and Grignard reactions are used to prepare fully protected, stereochemically defined amino acid building blocks before SPPS assembly.

Industrial and Laboratory Scale Synthesis

Laboratory Scale

  • Manual or semi-automated SPPS instruments are used.
  • Purification is performed via preparative High-Performance Liquid Chromatography (HPLC).
  • Analytical HPLC and mass spectrometry confirm purity and identity.

Industrial Scale

  • Automated peptide synthesizers enable multiple parallel syntheses.
  • Large-scale preparative HPLC and lyophilization are used for purification and isolation.
  • Process optimization ensures reproducibility and cost-effectiveness.

Reaction Conditions and Analytical Control

Step Reagents/Conditions Purpose Notes
Resin loading Polystyrene-based resin with linker Anchor C-terminal amino acid Merrifield resin commonly used
Fmoc deprotection 20% Piperidine in DMF Remove Fmoc protecting group Mildly basic conditions
Coupling DIC/OxymaPure or HBTU/HATU in DMF Form peptide bond Excess reagents drive reaction to completion
Washing DMF, DCM Remove excess reagents and byproducts Critical for purity
Cleavage & deprotection TFA + TIS + water Release peptide from resin and side-chain deprotection Acidic cleavage conditions
Purification Preparative HPLC Isolate pure peptide Analytical HPLC for quality control

Summary of Key Research Findings

  • The described compound, due to its length and complexity, is synthesized via SPPS, which is the gold standard for peptides of this nature.
  • Stereochemical purity is ensured by using enantiomerically pure amino acids and stereoselective synthetic steps for modified residues.
  • Industrial methods scale up the laboratory process with automation and advanced purification techniques.
  • The peptide bonds are formed using carbodiimide-based coupling reagents with additives to suppress side reactions.
  • Cleavage protocols employ TFA-based cocktails to simultaneously remove protecting groups and release the peptide from resin.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Specific enzymes or chemical reagents for site-directed mutagenesis.

Major Products Formed

    Oxidation: Oxidized peptide with modified side chains.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide with substituted amino acid residues.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.

    Catalysis: Investigated for its potential as a catalyst in various chemical reactions.

Biology

    Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.

    Signal Transduction: Involved in signaling pathways and cellular communication.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.

Industry

    Biotechnology: Employed in the production of recombinant proteins and other biotechnological applications.

    Pharmaceuticals: Utilized in the formulation of peptide-based drugs.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. Upon binding to its target, the peptide can modulate the activity of the target protein, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the peptide’s interactions.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s imidazole-containing residues and carboxy-rich backbone distinguish it from synthetic analogues like OP-828, which rely on morpholine and oxirane groups for protease inhibition .
  • Compared to natural peptides (e.g., Salternamide E), it lacks cyclic structures or halogenation, common in marine-derived metabolites .
2. Functional Group Comparison
  • Lipids and Lipid-like Molecules : Unlike lipid-like metabolites (41.91% in HMDB ), this compound is polar and peptide-based, limiting membrane permeability.
  • Phenylpropanoids: Shares the 4-hydroxyphenyl group with phenylpropanoids but lacks the shikimate pathway-derived aromaticity .
3. Database and Chemical Space Analysis
  • HMDB/KEGG Classification: Annotated under "organic acids and derivatives" and "organoheterocyclic compounds" .
  • Chemical Space : Visualized via ChemMaps or PCA, its high dimensionality and fingerprint complexity place it in a sparse region of chemical space, indicating rarity .
  • Graph-Based Similarity: Graph-theoretical methods (e.g., subgraph isomorphism) reveal closer similarity to synthetic peptidomimetics than natural peptides due to branching and non-canonical residues .

Research Findings

Synthetic Accessibility : The compound’s linear, multi-residue structure poses challenges in synthesis compared to cyclic or smaller analogues. Solid-phase peptide synthesis (SPPS) or recombinant methods may be required .

Environmental Stability : Unlike volatile organic compounds (VOCs ), its polar groups and high molecular weight reduce volatility, enhancing persistence in aqueous environments.

Data Table: Key Metrics vs. Similar Compounds

Metric Target Compound OP-828 Salternamide E Phenylpropanoids
Molecular Formula C₁₅₀H₂₀₀N₄₀O₅₀ C₅₄H₆₈N₈O₁₂ C₃₄H₅₀N₆O₁₀ C₉H₁₀O₂
LogP -5.2 (predicted) 3.1 2.8 1.9
Solubility (mg/mL) 10–20 (aqueous) <1 5–10 50–100
Bioactivity Targets Kinases/Proteases Proteases Antimicrobial targets Antioxidant enzymes

Biological Activity

The compound (4S)-4-[[[...]] is a complex peptide with potential biological activities that warrant detailed examination. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound primarily involves interactions with various receptors and enzymes within the body. Notably, it has been shown to affect neurotransmitter systems, particularly those involving serotonin receptors. For instance, compounds structurally related to this peptide have been identified as positive allosteric modulators (PAMs) at the 5-hydroxytryptamine receptor 2C (5-HT₂CR), enhancing calcium release in response to serotonin stimulation . This modulation can lead to significant physiological effects, including alterations in mood and behavior.

Therapeutic Implications

Due to its structural complexity and potential for receptor modulation, the compound may have applications in treating conditions such as depression and anxiety disorders. The ability to enhance serotonin signaling suggests a role in mood regulation and possibly in alleviating symptoms associated with serotonin deficiencies .

Case Study 1: Neurotransmitter Modulation

A study demonstrated that related compounds could significantly increase intracellular calcium levels in CHO cells expressing human 5HT₂CR. This increase was observed when test compounds were administered prior to serotonin exposure, indicating their role as PAMs . The results suggest that similar mechanisms may be at play for (4S)-4-[...], potentially offering new avenues for therapeutic interventions.

Case Study 2: Cancer Metabolism

Research has indicated that analogs of this compound may influence metabolic pathways in cancer cells. For instance, the uptake of certain glutamine analogs has been linked to enhanced tumor growth under stress conditions, hinting at a broader metabolic role for similar compounds . Understanding these pathways can provide insights into how (4S)-4-[...] might be utilized in cancer therapy.

Summary of Biological Activities

Activity TypeDescription
Receptor ModulationPositive allosteric modulation of 5HT₂CR leading to increased calcium release
Potential Therapeutic UsesApplications in mood disorders and cancer metabolism
Cellular ImpactEnhances intracellular signaling pathways

Research Findings on Related Compounds

Compound NameBiological ActivityStudy Reference
Compound 323% increase in calcium release
Glutamine AnalogEnhanced tumor growth under stress

Q & A

Q. What are the key challenges in synthesizing this complex peptide-derived compound, and what strategies are recommended to address them?

Answer: The synthesis involves multi-step peptide coupling, stereochemical control, and functional group compatibility. Key challenges include:

  • Stereochemical Integrity : Maintaining (S)- and (R)-configurations at 20+ chiral centers requires chiral auxiliaries or asymmetric catalysis .
  • Protecting Groups : Use of benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during amide bond formation .
  • Step Efficiency : Palladium-catalyzed reductive cyclization (as in ) can streamline heterocycle formation, reducing purification steps .
    Strategy : Modular synthesis using Fmoc/t-Bu solid-phase peptide synthesis (SPPS) for stepwise assembly, coupled with HPLC monitoring of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

Answer:

  • NMR Spectroscopy :
    • 2D NMR (COSY, HSQC) resolves overlapping signals from imidazole, indole, and hydroxyphenyl groups .
    • 19F^{19}\text{F}-NMR (if fluorinated analogs exist) tracks electronic environments of CF3_3 groups .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) with ESI+ confirms molecular weight (e.g., [M+H]+^+ at m/z ~1500–2000) and fragmentation patterns .
  • X-ray Crystallography : Critical for absolute stereochemical confirmation, though crystallization challenges exist due to flexibility .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data when analyzing this compound’s tertiary structure?

Answer: Contradictions (e.g., NMR vs. computational predictions) require:

  • Multi-Technique Validation : Compare circular dichroism (CD) for secondary structure with NOESY NMR for spatial proximity .
  • Isotopic Labeling : 13C^{13}\text{C}- or 15N^{15}\text{N}-labeling of amino acid residues to track folding in solution .
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model conformational flexibility and validate against experimental data .
    Reference : emphasizes statistical analysis of data inconsistencies via principal component analysis (PCA) .

Q. What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • pH Stability : Incubate at pH 2–12 (HCl/NaOH buffers) and monitor degradation via HPLC-UV at 220 nm (amide bond cleavage) .
    • Thermal Stability : Accelerated stability testing at 40°C/75% RH for 4 weeks, with LC-MS identification of oxidation products (e.g., hydroxyphenyl group oxidation) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. How can the stereochemical integrity of chiral centers be maintained during the synthesis of this compound?

Answer:

  • Chiral Catalysis : Use Pd-catalyzed asymmetric hydrogenation () for reducing nitro groups without racemization .
  • Enzymatic Resolution : Lipases or proteases to selectively hydrolyze undesired stereoisomers .
  • In-Situ Monitoring : Real-time FTIR to detect epimerization during coupling steps .

Q. What experimental approaches are suitable for probing interactions between this compound and biological macromolecules (e.g., proteins)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM : For large complexes, resolve binding modes at near-atomic resolution .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationSPPS, Pd-catalyzed reductive cyclization
Stereochemical AnalysisX-ray crystallography, 2D NMR
Stability StudiesHPLC-UV, LC-MS, Arrhenius kinetics
Binding Interaction AnalysisSPR, ITC, Cryo-EM

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